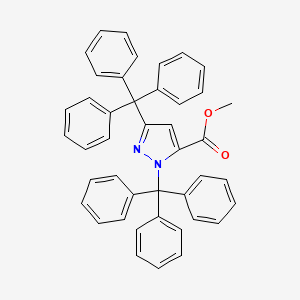
Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst. This reaction can be carried out under various conditions, including refluxing in glacial acetic acid or using a solid-state Michael addition .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Material Science: The compound can be used in the synthesis of molecular materials with magnetic, conducting, and optical properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of different substances.
Mécanisme D'action
The mechanism of action of Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group, known for its use in synthetic dyes and pH indicators.
Bis(pyrazolyl)methanes: Compounds with similar pyrazole structures, used in various biological and medicinal applications.
Uniqueness
Methyl 1,3-bis(triphenylmethyl)-1H-pyrazole-5-carboxylate is unique due to its combination of the triphenylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
Numéro CAS |
139130-96-4 |
|---|---|
Formule moléculaire |
C43H34N2O2 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
methyl 2,5-ditritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C43H34N2O2/c1-47-41(46)39-32-40(42(33-20-8-2-9-21-33,34-22-10-3-11-23-34)35-24-12-4-13-25-35)44-45(39)43(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38/h2-32H,1H3 |
Clé InChI |
GPCWOFDXOXHVNW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


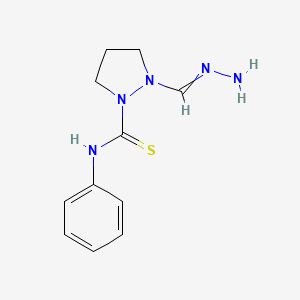
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
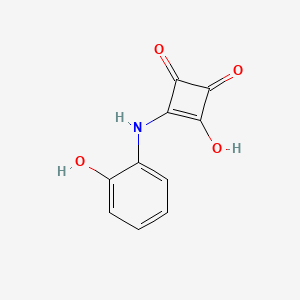
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)

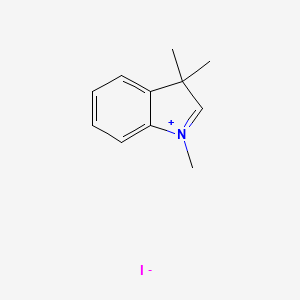

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
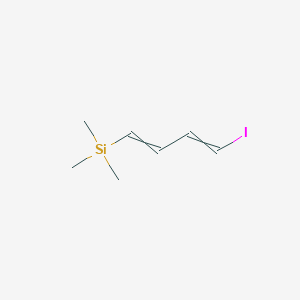
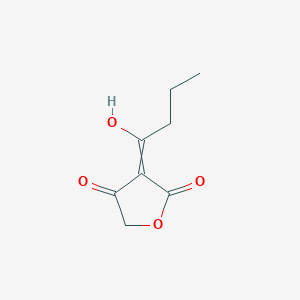
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
